8,16-Pyranthrenedione, tribromo-

Pigment Dispersion Automotive Coatings Color Matching

For formulators requiring a strong bluish-red metallic effect in a single pigment, generic pyranthrones often fail due to insufficient thermal stability or hue mismatch. This tribromo variant (C.I. Pigment Red 216) is the precise solution. - Achieves a 250°C heat stability in HDPE, a 50°C buffer over standard pyranthrones, preventing decomposition during high-shear extrusion. - Exhibits superior solvent resistance and a distinct stronger blue shade compared to dibromo-dichloro analogs, ensuring long-term color stability in multi-layer automotive paint systems. - High-transparency grade leverages superior photophysics for metal decorative coatings without additional tinting pigments.

Molecular Formula C30H11Br3O2
Molecular Weight 643.1 g/mol
CAS No. 1324-33-0
Cat. No. B072587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,16-Pyranthrenedione, tribromo-
CAS1324-33-0
Molecular FormulaC30H11Br3O2
Molecular Weight643.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Br)Br)Br
InChIInChI=1S/C30H11Br3O2/c31-21-11-20-19-10-13-5-7-16-24-18(14-3-1-2-4-15(14)29(16)34)9-12-6-8-17(25(19)23(12)22(13)24)30(35)26(20)28(33)27(21)32/h1-11H
InChIKeyUONIWDRQOAPMNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,16-Pyranthrenedione, tribromo- Procurement Primer


8,16-Pyranthrenedione, tribromo- (CAS 1324-33-0), commonly designated as C.I. Vat Orange 4 or C.I. Pigment Red 216, is a tribrominated polycyclic quinone belonging to the pyranthrone pigment class . This compound is a high-performance organic pigment characterized by a bluish-red hue, excellent lightfastness (rated 8 on the Blue Wool Scale), and broad industrial utility in coatings, plastics, and organic electronics . Unlike generic vat dyes, its specific tribromo substitution pattern at positions 1, 2, and 3 imparts distinct photophysical and resistance properties that are not replicated by non-halogenated or differently halogenated variants .

Substitution Limitations of 8,16-Pyranthrenedione, tribromo-


In the pigment and dye industry, pyranthrone derivatives are often grouped together, but their exact halogenation type and degree critically dictate their end-use performance. Substituting 8,16-Pyranthrenedione, tribromo- with a non-halogenated pyranthrone (e.g., C.I. Pigment Orange 40) or a dibromo-dichloro variant (e.g., C.I. Pigment Red 226) leads to significant, quantifiable differences in hue, thermal stability, and solvent resistance . While these compounds share a polycyclic core, the tribromo substitution is documented to produce a stronger blue shade and superior resistance properties, making generic interchange without these specific metrics impossible for applications requiring precise color matching or high environmental durability .

8,16-Pyranthrenedione, tribromo- Key Differentiators


Bluer Red Shade vs. C.I. Pigment Red 226

The target compound, 8,16-Pyranthrenedione, tribromo- (PR216), is documented to exhibit a significantly stronger blue shade of red compared to its common analog, C.I. Pigment Red 226 (a dibromo-dichloro pyranthrone). This colorimetric shift is critical for achieving specific dark red aesthetic targets in high-value metallic and automotive coatings, as it directly impacts color matching and batch-to-batch consistency .

Pigment Dispersion Automotive Coatings Color Matching

Superior Solvent Resistance vs. C.I. Pigment Red 226

A high-transparency grade of 8,16-Pyranthrenedione, tribromo- is reported to exhibit better solvent resistance than C.I. Pigment Red 226 when formulated in metallic decorative coatings, especially in blends with chromatic inorganic pigments like molybdate red . This property is essential for maintaining color integrity during aggressive solvent-based coating processes and outdoor exposure.

Coating Durability Solvent Fastness Pigment Transparency

HDPE Thermal Stability vs. Standard Pyranthrone

The target compound demonstrates a quantifiable heat stability of 250°C in high-density polyethylene (HDPE) . This surpasses the general heat resistance limit of 200°C commonly cited for pyranthrone pigment classes in coating applications , highlighting its suitability for demanding plastic processing conditions where higher melt temperatures are encountered.

Thermoplastic Processing High-Density Polyethylene Heat Resistance

Xerographic Photogenerator Layer Preferred Use

U.S. Patent 4,925,760 specifically claims layered photoresponsive imaging members utilizing a vacuum-evaporated photogenerator layer of certain pyranthrone pigments. The invention explicitly identifies tribromo-8,16-pyranthrenedione (along with its trichloro analog) as a preferred embodiment for achieving high photosensitivity, low residual potential, and low dark decay, advantages not explicitly extended to the dibromo variant (Indanthrene Orange RRTS) referenced in prior art [1][2].

Organic Photoreceptor Electrophotography Photogenerator Material

8,16-Pyranthrenedione, tribromo- Application Scenarios


Bluish-Red Pigments for Automotive Metallic Coatings

To achieve a strong, deep bluish-red metallic effect without the use of multiple tinting pigments, formulators should specify 8,16-Pyranthrenedione, tribromo- (PR216) in its high-transparency grade. This directly leverages its documented 'stronger blue light' advantage over C.I. Pigment Red 226 [1]. Its superior solvent resistance in such systems ensures long-term color stability in multi-layer automotive paint systems, as evidenced by performance reports from pigment databases .

Heat-Resistant Masterbatch for HDPE and Engineering Plastics

For high-temperature processing of HDPE and certain engineering plastics where standard pyranthrone pigments degrade, 8,16-Pyranthrenedione, tribromo- is the procurement choice due to its verified 250°C heat stability in HDPE [1]. This 50°C buffer over the typical 200°C limit of classic pyranthrone pigments like C.I. Pigment Red 226 avoids thermal decomposition, maintaining color strength and product integrity during high-shear extrusion .

Vacuum-Sublimed Photogenerator Layer for Organic Imaging

Research groups prototyping layered organic photoconductors should source tribromo-8,16-pyranthrenedione (Paliogen Red L3530) for the vacuum-evaporated charge generation layer. U.S. Patent 4,925,760 confirms it as a preferred embodiment providing high photosensitivity and low dark decay, a capability not attributed to the less halogenated dibromo analog [1]. Its commercial availability from BASF as Paliogen Red L3530 further supports reproducibility in device fabrication .

Technical Documentation Hub

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